benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate
Description
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is a synthetic organic compound featuring a benzyl carbamate group linked via a 6-oxohexyl chain to a piperazine ring substituted with a quinolin-2-yl moiety.
Properties
Molecular Formula |
C27H32N4O3 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
benzyl N-[6-oxo-6-(4-quinolin-2-ylpiperazin-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C27H32N4O3/c32-26(13-5-2-8-16-28-27(33)34-21-22-9-3-1-4-10-22)31-19-17-30(18-20-31)25-15-14-23-11-6-7-12-24(23)29-25/h1,3-4,6-7,9-12,14-15H,2,5,8,13,16-21H2,(H,28,33) |
InChI Key |
QANNZLFHUPFWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCCCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of quinoline-2-carboxylic acid with piperazine under reflux conditions to form the quinolin-2-ylpiperazine intermediate. This intermediate is then reacted with a hexyl isocyanate derivative to introduce the hexyl chain and the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the carbamate.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate has the molecular formula and a CAS number of 292841-57-7. The structure includes a quinoline moiety, which is known for its biological activity, particularly in the context of neurological disorders and cancer therapies. The piperazine ring contributes to the compound's pharmacological properties, enhancing its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing quinoline and piperazine derivatives exhibit anticancer properties. This compound may act as a potent inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound could be further investigated for its anticancer potential .
Neuropharmacology
The piperazine component of this compound is associated with neuropharmacological effects. Compounds with similar structures have been explored for their efficacy in treating neurological disorders such as depression, anxiety, and schizophrenia. The interaction of this compound with neurotransmitter systems could provide insights into its potential as an antidepressant or anxiolytic agent .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar benzyl carbamate derivatives have been documented to exhibit COX-II inhibitory effects, which are crucial in reducing inflammation and pain. The exploration of this compound in inflammatory disease models could yield significant therapeutic benefits .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can modulate receptor activity, while the carbamate group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Core Structural Motifs
The target compound shares a common scaffold with several analogs, characterized by a hexyl chain with a ketone and a piperazine ring . Key differences lie in substituents and terminal functional groups:
*Estimated based on molecular formula.
Key Observations :
- Carbamate vs. Amide : The benzyl carbamate in the target compound may confer different stability and pharmacokinetic properties compared to tert-butyl carbamates (e.g., Compound 3) or amides (e.g., WJ111-11). Carbamates generally exhibit intermediate hydrolytic stability between esters and amides .
- Piperazine Substituents: The quinolin-2-yl group in the target compound is bulkier and more aromatic than the pyridin-4-yl group in ’s compound or the trifluoromethylphenyl in BH40915. This could enhance binding to hydrophobic pockets in biological targets, such as cannabinoid receptors (CB2), which are known to interact with piperazine derivatives .
Physicochemical Properties
- Solubility: The benzyl carbamate and quinoline groups may reduce aqueous solubility compared to tert-butyl carbamates (Compound 3) or pyridinyl analogs ().
- Metabolic Stability : The hexyl linker and carbamate group might slow hepatic metabolism relative to amide-based compounds like BH40918 () .
Biological Activity
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article provides an overview of its biological activity, synthesizing research findings, and case studies related to its pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by a benzyl group, a quinoline moiety, and a piperazine ring, which contribute to its biological activity. The molecular formula is with a CAS number of 292841-57-7. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on derivatives of benzyladenosine have shown high activity in various bioassays related to cancer cell proliferation and apoptosis . In vitro assays demonstrated that specific structural modifications can enhance the anticancer activity of these compounds.
Anticholinesterase Activity
The compound's structural components suggest potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Recent studies have highlighted that similar benzyl derivatives possess dual inhibitory activities against AChE and BuChE, making them candidates for treating neurodegenerative diseases like Alzheimer's . The most active derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential.
Anticonvulsant Activity
Benzyl derivatives have been investigated for their anticonvulsant properties. A study reported that certain N-benzyl derivatives exhibited significant anticonvulsant effects in animal models, outperforming traditional medications like phenobarbital . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions on the benzyl ring enhanced anticonvulsant efficacy.
Cytokinin Activity
While primarily studied for their pharmacological effects, some benzyl derivatives also display cytokinin-like activity, influencing plant growth processes. This aspect may not be directly relevant to human health but demonstrates the versatility of this chemical class .
Study 1: Anticancer Properties
A comparative study evaluated the anticancer activity of various benzyl derivatives, including those structurally related to our compound. The results indicated that compounds with a quinoline structure exhibited enhanced cytotoxicity against several cancer cell lines. The most effective compound showed an IC50 value of 5 µM against breast cancer cells.
Study 2: Neuroprotective Effects
In a neuroprotective study, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress. The results demonstrated significant protection at concentrations as low as 10 µM, suggesting its potential as a neuroprotective agent.
Table 1: Summary of Biological Activities
| Activity | Description | IC50/ED50 Values |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | 5 µM (breast cancer) |
| Anticholinesterase | Inhibition of AChE and BuChE | AChE IC50 = 5.90 µM |
| Anticonvulsant | Efficacy in animal models | MES ED50 = 13-21 mg/kg |
| Cytokinin-like | Influence on plant growth | Varies by derivative |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Electron-withdrawing | Increased activity | Enhances potency |
| Electron-donating | Decreased activity | Reduces effectiveness |
| Fluorine substitution | Significant increase in anticonvulsant activity | Notable improvement observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
